3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is an organic compound characterized by the presence of an amino group attached to a benzodioxole ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction between o-aminoacetophenone and piperonal. This reaction is typically catalyzed by sodium hydroxide in an ethanol solution, resulting in the formation of the desired product .
Another approach involves the use of thionyl chloride to convert a carboxylic acid precursor into the corresponding acid chloride, which can then react with an appropriate amine to form the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of efficient catalysts and purification techniques, such as recrystallization or chromatography, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid moiety to a propanoic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce propanoic acid derivatives. Substitution reactions can lead to a variety of substituted benzodioxole compounds.
Scientific Research Applications
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group and benzodioxole ring can participate in hydrogen bonding and π-π interactions, which may influence the compound’s binding affinity to enzymes or receptors. Additionally, the propenoic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(2-Aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
Uniqueness
3-(6-Amino-2H-1,3-benzodioxol-5-yl)prop-2-enoic acid is unique due to the presence of both an amino group and a propenoic acid moiety attached to the benzodioxole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
93577-94-7 |
---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(6-amino-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c11-7-4-9-8(14-5-15-9)3-6(7)1-2-10(12)13/h1-4H,5,11H2,(H,12,13) |
InChI Key |
YOESHDPMOUQUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.